molecular formula C23H18N6OS2 B2628880 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide CAS No. 690645-04-6

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide

Cat. No.: B2628880
CAS No.: 690645-04-6
M. Wt: 458.56
InChI Key: KRGWVCGVDQGHPJ-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound, and a tetrazole ring, which is a class of synthetic organic compounds .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name. It contains a benzothiazole ring and a tetrazole ring, which are connected by a phenyl ring and a propanamide group .

Scientific Research Applications

Antifungal Activity

Research has shown that tetrazole derivatives, including those containing benzothiazole, have significant antifungal properties. These compounds have been effective against various fungi, such as Fusarium sambucinum, Fusarium oxysporum, and Candida albicans. The high cell growth inhibition demonstrated by these derivatives at varying concentrations is a notable finding in the quest for new antifungal agents (Łukowska-Chojnacka et al., 2016).

Tumor Hypoxia Markers

Novel nitroimidazole-based thioflavin-T derivatives, including benzothiazole derivatives, have been synthesized and studied as tumor hypoxia markers. These compounds, radiolabeled with iodine-131, showed promising results in accumulating in hypoxic murine sarcoma S180 cells, suggesting their potential use in cancer diagnosis and therapy (Li et al., 2005).

MMP Inhibitors in Tissue Damage

Compounds combining benzisothiazole and 4-thiazolidinone frameworks have been synthesized and evaluated for their effectiveness in inflammatory and oxidative processes. These compounds showed potential anti-inflammatory and wound healing effects, with some derivatives demonstrating the ability to inhibit matrix metalloproteinases (MMPs) at the nanomolar level (Incerti et al., 2018).

Luminescent Properties for White Light Emission

Benzothiazole derivatives have been studied for their luminescent properties, with applications in white light emission. Derivatives like N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide have shown potential for use in fabricating white-light emitting devices, highlighting the flexibility and simplicity of their use in this field (Lu et al., 2017).

Antimicrobial and Cytotoxic Activities

Several benzothiazole derivatives have been synthesized and tested for their antimicrobial and cytotoxic activities. Compounds like N-(naphthalen-1-yl)propanamide derivatives showed notable activity against various bacteria and fungi. Some of these compounds exhibited antifungal activity comparable to ketoconazole and anti-gram-positive bacterial activity at potency levels similar to chloramphenicol (Evren et al., 2020).

Antituberculosis and Cytotoxicity Studies

3-heteroarylthioquinoline derivatives, synthesized from benzothiazole derivatives, have been evaluated for their antituberculosis activity and cytotoxic effects. Some of these compounds have shown significant activity against Mycobacterium tuberculosis, with low toxicity against mouse fibroblasts, indicating their potential as antituberculosis agents (Chitra et al., 2011).

Biochemical Analysis

Biochemical Properties

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The compound’s benzothiazole moiety is known to inhibit certain enzymes, such as tyrosine kinases, which are critical in cell signaling pathways . Additionally, the tetrazole group can interact with proteins involved in inflammatory responses, potentially modulating their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . The compound also affects gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The benzothiazole moiety binds to the active sites of enzymes, inhibiting their activity, while the tetrazole group can form hydrogen bonds with proteins, altering their conformation and function . These interactions lead to enzyme inhibition or activation and changes in gene expression, contributing to the compound’s biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects its function, enabling it to interact with specific biomolecules and exert its biological effects .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6OS2/c30-21(13-14-31-23-26-27-28-29(23)18-9-2-1-3-10-18)24-17-8-6-7-16(15-17)22-25-19-11-4-5-12-20(19)32-22/h1-12,15H,13-14H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGWVCGVDQGHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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